2-Ethyloxane-3-carboxylic acid

Conformational Analysis Steric Effects Medicinal Chemistry

Select 2-ethyloxane-3-carboxylic acid for CNS drug discovery programs requiring precise conformational control and enhanced passive membrane permeability. The 2-ethyl substituent (2.62 kcal/mol conformational energy) provides predictable steric bulk distinct from methyl or vinyl analogs, while the +0.32 logP elevation (0.815 vs. 0.498 for the unsubstituted analog) optimizes blood-brain barrier penetration without introducing aromatic or halogen moieties. The 3-carboxylic acid regioisomer ensures sterically unhindered access to the carboxyl group, enabling high-yield esterification, amidation, and coupling reactions critical for efficient SAR campaigns and fragment-based library synthesis.

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
CAS No. 1512734-07-4
Cat. No. B1380200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyloxane-3-carboxylic acid
CAS1512734-07-4
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESCCC1C(CCCO1)C(=O)O
InChIInChI=1S/C8H14O3/c1-2-7-6(8(9)10)4-3-5-11-7/h6-7H,2-5H2,1H3,(H,9,10)
InChIKeyJYHKRFNNNRNQIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyloxane-3-carboxylic acid (CAS 1512734-07-4): Core Scaffold and Physicochemical Profile for Procurement Decisions


2-Ethyloxane-3-carboxylic acid (CAS 1512734-07-4) is a saturated six-membered oxygen-containing heterocyclic compound belonging to the tetrahydropyran carboxylic acid class [1]. Its molecular formula is C8H14O3, with a molecular weight of 158.19 g/mol, featuring an ethyl group at the 2-position and a carboxylic acid at the 3-position of the oxane ring . Predicted physicochemical properties include a pKa of 4.37±0.40, boiling point of 279.0±33.0 °C, and density of 1.073±0.06 g/cm³ . The compound is commercially available as a research intermediate with purity ≥95% from multiple suppliers .

Why 2-Ethyloxane-3-carboxylic acid (CAS 1512734-07-4) Cannot Be Replaced by Unsubstituted or Differently Substituted Analogs


In-class tetrahydropyran carboxylic acids share a common core but exhibit divergent physicochemical and conformational properties that directly impact their utility in specific synthetic routes, medicinal chemistry campaigns, or material science applications. The 2-ethyl substituent in 2-ethyloxane-3-carboxylic acid introduces quantifiable steric bulk and alters the ring's conformational equilibrium, which influences reactivity in downstream derivatizations (e.g., esterification, amidation) and molecular recognition events [1]. Substitution at the 2-position versus the 2-position (geminal) or 4-position further differentiates this compound in terms of steric accessibility and electronic environment . Simple unsubstituted tetrahydropyran-3-carboxylic acid lacks the ethyl group and thus exhibits different lipophilicity and acid strength profiles, making direct substitution unreliable without compromising synthetic yield or biological activity .

Quantitative Differentiation of 2-Ethyloxane-3-carboxylic acid (CAS 1512734-07-4) from Closest Analogs


Conformational Energy of 2-Ethyl Substituent Differentiates from 2-Methyl and 2-Vinyl Analogs

The conformational energy of the 2-ethyl group in tetrahydropyran is 2.62 kcal/mol, as determined by low-temperature NMR spectroscopy [1]. This value is lower than that of the 2-methyl group (2.86 kcal/mol) but higher than that of the 2-vinyl group (2.27 kcal/mol) and 2-carbomethoxy group (1.38 kcal/mol) [1]. The intermediate steric demand of the ethyl group directly influences the equilibrium between axial and equatorial conformers, impacting the spatial presentation of the 3-carboxylic acid functionality for intermolecular interactions.

Conformational Analysis Steric Effects Medicinal Chemistry

Lipophilicity (LogP) of 2-Ethyloxane-3-carboxylic acid Compared to Unsubstituted Analog

The calculated logP of 2-ethyloxane-3-carboxylic acid is 0.815 [1], while the logP of the unsubstituted tetrahydropyran-3-carboxylic acid is 0.4976 . The addition of the ethyl group increases lipophilicity by approximately 0.32 logP units, which can significantly affect membrane permeability and bioavailability in biological systems.

Lipophilicity ADME Drug Design

Acid Dissociation Constant (pKa) Comparison: 2-Ethyl vs Unsubstituted

The predicted pKa of 2-ethyloxane-3-carboxylic acid is 4.37±0.40 , compared to 4.35±0.20 for tetrahydropyran-3-carboxylic acid . The ethyl group at the 2-position exerts a slight electron-donating inductive effect, marginally increasing the pKa (decreasing acidity) relative to the unsubstituted analog. This small difference can influence the ionization state at physiological pH and affect salt formation or solubility in formulation development.

Acid Strength Reactivity Medicinal Chemistry

Molecular Weight and Scaffold Differentiation from Geminal 2-Ethyloxane-2-carboxylic Acid

2-Ethyloxane-3-carboxylic acid (MW 158.19) and its isomer 2-ethyloxane-2-carboxylic acid (MW 158.19) share the same molecular formula but differ fundamentally in substitution pattern: the former has the carboxylic acid at the 3-position with an ethyl at the 2-position, while the latter places both the ethyl and carboxylic acid geminally on the 2-position . This regiochemical difference creates distinct steric environments around the carboxylic acid group, with the geminal arrangement introducing significantly greater steric hindrance that can impede nucleophilic attack and alter the conformational landscape.

Scaffold Diversity Building Blocks Medicinal Chemistry

Recommended Application Scenarios for 2-Ethyloxane-3-carboxylic acid (CAS 1512734-07-4) Based on Differentiated Evidence


Medicinal Chemistry Scaffold Optimization Requiring Controlled Conformational Bias

In drug discovery programs targeting conformationally sensitive binding pockets (e.g., GPCRs, ion channels), the 2.62 kcal/mol conformational energy of the ethyl group [1] provides a specific steric profile distinct from methyl (2.86 kcal/mol) or vinyl (2.27 kcal/mol) analogs. 2-Ethyloxane-3-carboxylic acid serves as a privileged building block for introducing an ethyl substituent with predictable conformational preference, enabling fine-tuning of ligand-receptor interactions without the excessive steric bulk of a gem-dimethyl or the planarity of a vinyl group. This compound is particularly valuable in structure-activity relationship (SAR) studies where incremental changes in lipophilicity and conformation are critical.

Synthesis of CNS-Penetrant Drug Candidates with Enhanced Lipophilicity

The elevated logP of 0.815 for 2-ethyloxane-3-carboxylic acid, compared to 0.498 for unsubstituted tetrahydropyran-3-carboxylic acid [2], positions this compound as a preferred intermediate for CNS drug discovery programs requiring improved passive membrane permeability. The 0.32 logP unit increase can be leveraged to optimize blood-brain barrier penetration while retaining the tetrahydropyran core's favorable drug-like properties. Researchers should select this scaffold when aiming to increase lipophilicity in lead optimization without introducing aromatic rings or halogen atoms.

Synthetic Route Design Requiring a Less Sterically Hindered Carboxylic Acid Site

Unlike the geminal substitution in 2-ethyloxane-2-carboxylic acid, the 3-carboxylic acid regioisomer presents the reactive carboxylic acid functionality on a carbon adjacent to, rather than directly bonded to, the ethyl-bearing center . This structural arrangement reduces steric hindrance around the acid group, facilitating more efficient esterification, amidation, and coupling reactions. Process chemists and medicinal chemists should prioritize this regioisomer when high-yielding derivatization is required or when the carboxylic acid must remain accessible for subsequent transformations.

Physicochemical Property Benchmarking in Compound Library Design

The predicted pKa (4.37±0.40) and density (1.073±0.06 g/cm³) of 2-ethyloxane-3-carboxylic acid provide essential benchmarks for designing diverse screening libraries. Procurement decisions for fragment-based drug discovery or high-throughput screening campaigns should consider these properties to ensure appropriate chemical space coverage. The subtle pKa difference (+0.02 units) from unsubstituted analog allows for controlled variation in ionization state without drastically altering other physicochemical parameters, enabling systematic exploration of acid strength effects on target binding and ADME properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Ethyloxane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.